N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide

CAS No.: 926267-68-7

Cat. No.: VC2262179

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926267-68-7 |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | N-(4-amino-2-chlorophenyl)cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C12H15ClN2O/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) |

| Standard InChI Key | JILZVVYZHYVPME-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl |

| Canonical SMILES | C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl |

Introduction

Chemical Structure and Properties

Structural Identification

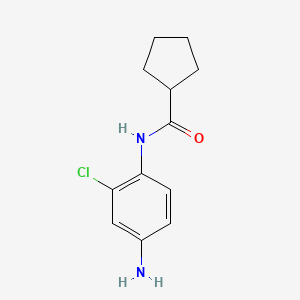

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide consists of a cyclopentane ring bonded to a 4-amino-2-chlorophenyl group through an amide linkage. The molecular structure features several key functional groups that contribute to its chemical and biological properties, including an amino group, a chloro substituent, and an amide bond.

Physical and Chemical Properties

Based on analysis of similar compounds, N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide would be expected to have a molecular formula of C₁₂H₁₅ClN₂O and a molecular weight of approximately 238.71 g/mol. The compound likely appears as a crystalline solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide, while exhibiting limited solubility in water.

Structural Features and Bonding

The structure contains several important features that influence its reactivity and biological activity. The amide bond (-NHCO-) provides a rigid link between the cyclopentane ring and the aromatic portion, creating a specific three-dimensional orientation. The amino group at the 4-position of the phenyl ring can participate in hydrogen bonding as both a donor and acceptor, while the chloro substituent at the 2-position introduces electronic effects that modify the electron distribution across the aromatic ring.

Synthesis Methodologies

Reaction Conditions

The coupling reaction typically requires controlled conditions, including:

-

Use of an appropriate solvent system (dichloromethane or tetrahydrofuran)

-

Presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction

-

Moderate temperatures (0-25°C) to ensure selectivity and prevent side reactions

-

Inert atmosphere to avoid oxidation of the reactive intermediates

Purification Procedures

Following synthesis, the compound would require purification through techniques such as:

-

Recrystallization from appropriate solvents

-

Column chromatography using silica gel

-

Preparative HPLC for analytical grade purity

Chemical Reactivity Profile

Functional Group Reactivity

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide contains several reactive functional groups that can participate in various chemical transformations:

| Functional Group | Potential Reactions | Typical Reagents |

|---|---|---|

| Amino (-NH₂) | Acylation, Alkylation, Diazotization | Acid chlorides, Alkyl halides, Sodium nitrite/HCl |

| Amide (-NHCO-) | Hydrolysis, Reduction | Strong acids/bases, LiAlH₄ |

| Chloro (-Cl) | Nucleophilic substitution | Nucleophiles (amines, thiols, alcohols) |

| Cyclopentane ring | Oxidation | KMnO₄, H₂O₂ |

Types of Chemical Transformations

The compound can undergo several types of chemical transformations that may be relevant for derivatization or metabolic processing:

Oxidation Reactions

The amino group can be oxidized to form nitroso, nitro, or hydroxylamine derivatives, potentially using oxidizing agents such as hydrogen peroxide or potassium permanganate. The cyclopentane ring may also undergo oxidative cleavage under harsh conditions.

Reduction Reactions

While the amino group is already in a reduced state, the amide bond can be reduced using strong reducing agents such as lithium aluminum hydride to form the corresponding amine.

Substitution Reactions

The chloro substituent at the 2-position of the phenyl ring can participate in nucleophilic aromatic substitution reactions, particularly when activated by the amino group through its electron-donating effects.

Structure-Activity Relationship Considerations

The position of the amino group at the 4-position (rather than the 5-position as in the related compound) would likely create distinct electronic and spatial properties that could significantly alter biological activities. The 4-amino positioning would change:

Comparative Analysis of Related Compounds

Structural Analogs

A comparison between N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide and structurally related compounds reveals important differences and similarities:

| Compound | Structural Difference | Expected Effect on Properties |

|---|---|---|

| N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide | Amino group at 5-position | Different electronic distribution, altered binding profile |

| N-(4-Amino-phenyl)cyclopentanecarboxamide | No chloro substituent | Reduced lipophilicity, different electron distribution |

| N-(2-chlorophenyl)cyclopentanecarboxamide | No amino group | Absence of H-bonding capability at the ring, different pharmacological profile |

| Cyclopentanecarboxamide, N-(2-iodo-4-methylphenyl)- | Iodo instead of chloro, methyl instead of amino | Different size, electronic properties, and metabolic profile |

Electronic and Steric Effects

The positioning of the amino group at the 4-position of the phenyl ring creates unique electronic and steric properties:

-

The 4-amino group would provide stronger electron-donating effects to the amide nitrogen compared to the 5-amino position

-

The 4-amino positioning creates a different spatial arrangement that could affect molecular recognition by biological targets

-

The distance between the amino and chloro groups would affect their cooperative electronic influence on the aromatic system

Theoretical Applications in Medicinal Chemistry

Drug Design Considerations

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide contains several structural features that make it potentially valuable as a pharmacophore or synthetic intermediate in drug development:

-

The amide bond provides conformational rigidity and hydrogen bonding capabilities

-

The cyclopentane ring offers a hydrophobic surface for interaction with protein binding pockets

-

The 4-amino group serves as a hydrogen bond donor/acceptor and can be further derivatized

-

The 2-chloro substituent provides a site for potential metabolic stability or further synthetic modifications

Predicted Pharmacokinetic Properties

Based on its structure, the compound would likely exhibit the following pharmacokinetic characteristics:

-

Moderate lipophilicity allowing for membrane permeation

-

Potential for Phase I metabolism through oxidation of the amino group or hydroxylation of the cyclopentane ring

-

Phase II metabolism through conjugation of the amino group with glucuronic acid or sulfate

-

Moderate plasma protein binding due to the presence of both hydrophobic and hydrophilic moieties

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Several spectroscopic techniques would be valuable for the identification and characterization of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show characteristic signals for:

-

The cyclopentane protons (multiplets in the range of 1.5-2.0 ppm)

-

The aromatic protons (in the range of 6.5-7.5 ppm)

-

The amide NH proton (a broad singlet around 8-9 ppm)

-

The amino protons (a broad signal around 3.5-4.5 ppm)

The ¹³C NMR would display signals for:

-

The carbonyl carbon (around 170-175 ppm)

-

The aromatic carbons (120-145 ppm)

-

The cyclopentane carbons (25-45 ppm)

Infrared (IR) Spectroscopy

Key IR absorptions would include:

-

N-H stretching of the amino group (3300-3500 cm⁻¹)

-

N-H stretching of the amide (3250-3300 cm⁻¹)

-

C=O stretching of the amide (1640-1680 cm⁻¹)

-

C-Cl stretching (700-800 cm⁻¹)

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be appropriate:

-

High-Performance Liquid Chromatography (HPLC) using C18 columns and gradient elution with acetonitrile/water mixtures

-

Thin-Layer Chromatography (TLC) using silica gel plates and appropriate solvent systems

-

Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization of the amino group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume